
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol is a chemical compound that belongs to the class of morpholinopyrimidines This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanol group at the 4th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-chloro-2,4-diaminopyrimidine, undergoes nucleophilic substitution with morpholine to form 6-chloro-2-morpholinopyrimidine.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a suitable base to introduce the methanol group at the 4th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include morpholine, formaldehyde, and bases such as sodium hydroxide or potassium carbonate.
化学反応の分析
Types of Reactions: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
(6-Chloro-2-morpholinopyrimidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s chloro and morpholine groups play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-2,4-diaminopyrimidine
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
Comparison: (6-Chloro-2-morpholinopyrimidin-4-yl)methanol is unique due to the presence of the methanol group at the 4th position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a broader range of applications in medicinal chemistry and industrial processes.
特性
分子式 |
C9H12ClN3O2 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-5-7(6-14)11-9(12-8)13-1-3-15-4-2-13/h5,14H,1-4,6H2 |
InChIキー |
VOHIABMELOJYOQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




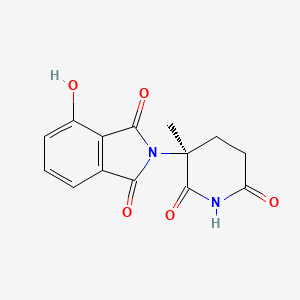




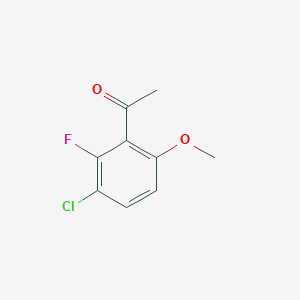
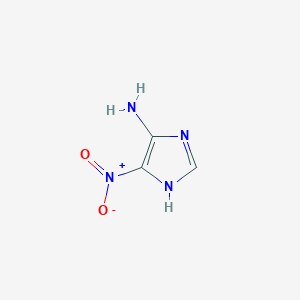
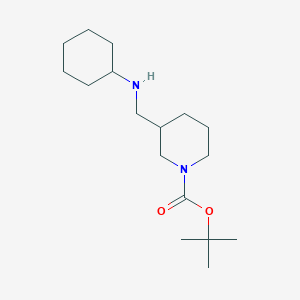
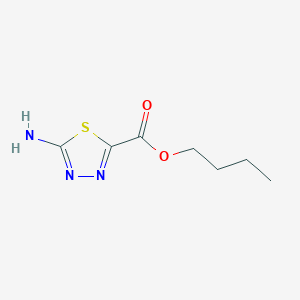
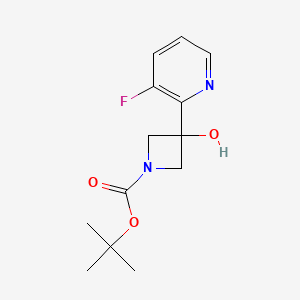

![6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B11764705.png)
